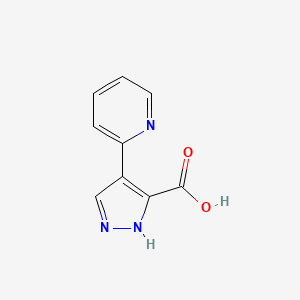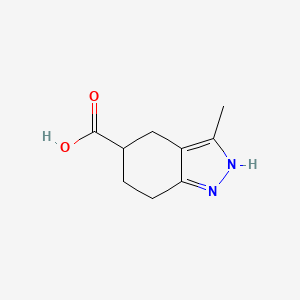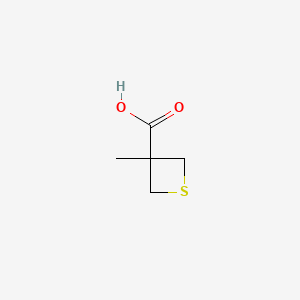
3-Methylthietane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylthietane-3-carboxylic acid is an organic compound with the molecular formula C5H8O2S . It is also known by its IUPAC name, 3-methylthietane-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 3-Methylthietane-3-carboxylic acid consists of a five-membered ring containing a sulfur atom, a methyl group attached to one of the carbon atoms in the ring, and a carboxylic acid group attached to another carbon atom in the ring .
Chemical Reactions Analysis
Carboxylic acids, such as 3-Methylthietane-3-carboxylic acid, can undergo a variety of reactions. These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .
Physical And Chemical Properties Analysis
Carboxylic acids, including 3-Methylthietane-3-carboxylic acid, are weak acids. They have a relatively small extent of dissociation in aqueous solution, with acidity constants (Ka) being approximately 10^-5 .
Applications De Recherche Scientifique
Polymer Chemistry and Material Science
Titration Behavior and Spectral Transitions of Water-Soluble Polythiophene Carboxylic Acids : Research on water-soluble polythiophene carboxylic acids, such as poly(3-thiophene acetic acid) and its copolymers, has revealed significant insights into their solution properties. These studies focused on their potentiometric titration, viscosity measurements, and UV−visible spectroscopy. The findings indicate that pH-induced abrupt conformational changes occur, transitioning from an aggregated state to an extended state of the polymer main chain, highlighting the unique behavior of these polymers compared to common polyelectrolytes (Kim et al., 1999).
Photoinduced Electron Transfer Polymerization : Sulfur-containing carboxylic acids have been studied as electron donors in photoinduced free-radical polymerizations. This research provides insights into the mechanisms of radical formation and the efficiency of various carboxylic acids in initiating polymerization processes. The results suggest that radicals with aromatic moieties serve as better initiators, highlighting the role of sulfur-containing carboxylic acids in developing advanced polymerization techniques (Wrzyszczyński et al., 2000).
Medicinal Chemistry and Drug Design
Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives as Bioisosteres : Exploring the oxetane and thietane rings as potential isosteric replacements for the carboxylic acid functional group in drug molecules, researchers have synthesized and evaluated model compounds and derivatives of ibuprofen for inhibition of eicosanoid biosynthesis. This work underscores the potential of sulfur-containing rings as bioisosteres in drug design, offering new avenues for the development of therapeutic agents (Lassalas et al., 2017).
Carboxyfullerenes as Neuroprotective Agents : Research into carboxylic acid derivatives of fullerenes has shown promising neuroprotective properties. These compounds act as potent free radical scavengers, inhibiting excitotoxic death of cultured neurons and offering potential therapeutic benefits in neurodegenerative diseases. Such studies highlight the versatile applications of carboxylic acid derivatives in medicinal chemistry and therapy (Dugan et al., 1997).
Propriétés
IUPAC Name |
3-methylthietane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2S/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZNWQGSKLASHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylthietane-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

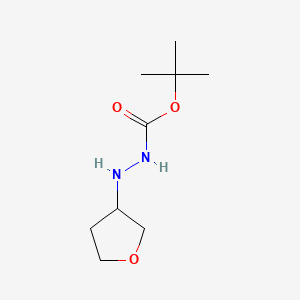

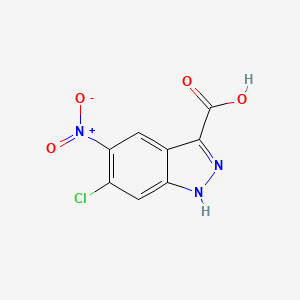
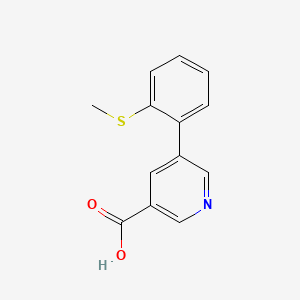
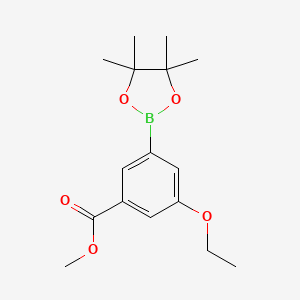
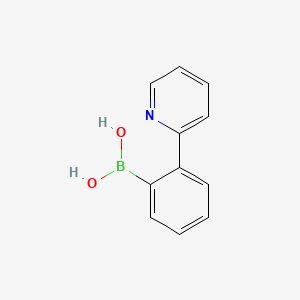
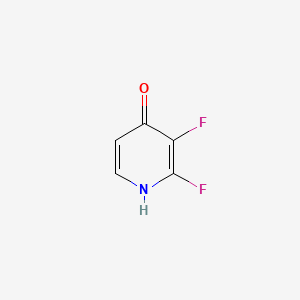
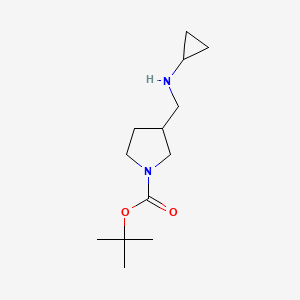

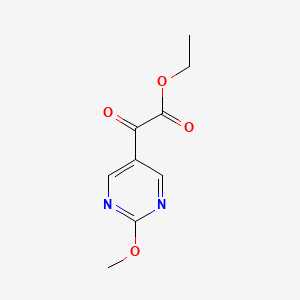
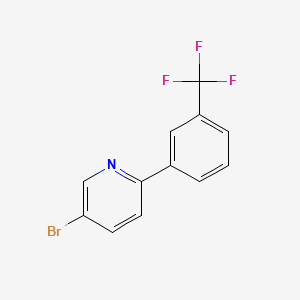
![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)
